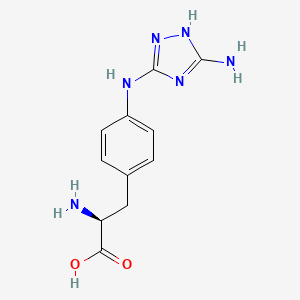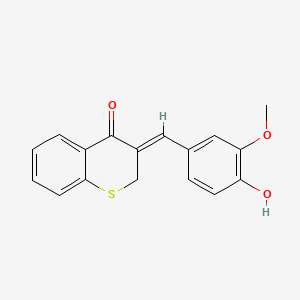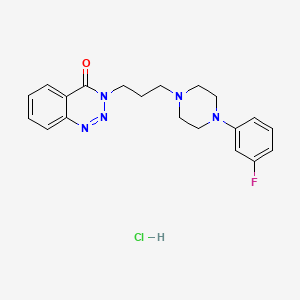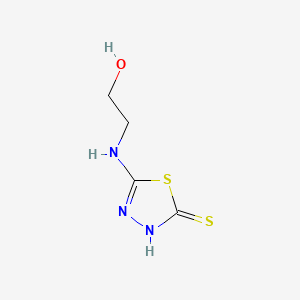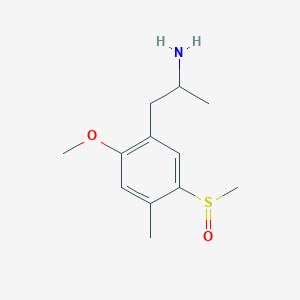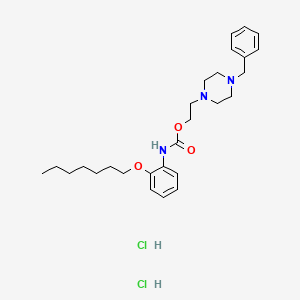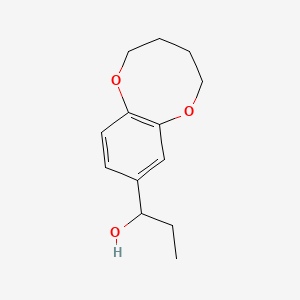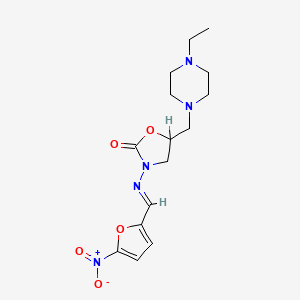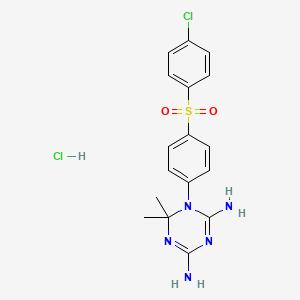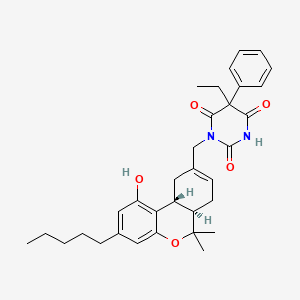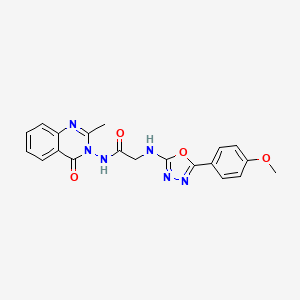
Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- is a complex organic compound that features a combination of acetamide, oxadiazole, and quinazolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the methoxyphenyl group. Subsequent steps would involve the formation of the quinazolinyl moiety and its attachment to the acetamide group. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- can undergo various chemical reactions including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities make it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound or its derivatives could be investigated for their potential therapeutic effects. Research may focus on their efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, the compound may find applications in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives, oxadiazole-containing molecules, and quinazolinyl-based compounds. Examples might include:
- Acetamide, N-(4-methoxyphenyl)-
- 1,3,4-Oxadiazole-2-amine derivatives
- Quinazolin-4-one derivatives
Uniqueness
What sets Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and applications.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Properties
CAS No. |
135790-33-9 |
|---|---|
Molecular Formula |
C20H18N6O4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H18N6O4/c1-12-22-16-6-4-3-5-15(16)19(28)26(12)25-17(27)11-21-20-24-23-18(30-20)13-7-9-14(29-2)10-8-13/h3-10H,11H2,1-2H3,(H,21,24)(H,25,27) |
InChI Key |
KNEMHHUORMZKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CNC3=NN=C(O3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


